Boscalid-5-hydroxy (also designated as M510F01) is the primary hydroxylated metabolite of the succinate dehydrogenase inhibitor (SDHI) fungicide boscalid. In commercial and laboratory procurement, it is sourced exclusively as a high-purity analytical reference standard rather than an active agricultural ingredient. Unlike the parent compound, this specific metabolite is required to fulfill stringent regulatory testing mandates for food safety, animal commodity residue analysis, and environmental fate monitoring. Its procurement is driven by the necessity to accurately quantify biphenyl-ring hydroxylation and subsequent deconjugation processes in complex biological and environmental matrices [1].
Substituting boscalid-5-hydroxy with the parent boscalid or a generic internal standard critically fails in analytical workflows due to strict regulatory residue definitions. Agencies such as the EPA and JMPR explicitly define the dietary risk residue in animal commodities as the sum of boscalid and M510F01, including its glucuronide conjugate. Analytically, the +16 Da mass shift from hydroxylation drastically alters the compound's polarity, extraction efficiency, and mass spectrometric fragmentation. Furthermore, quantifying total M510F01 requires an enzymatic cleavage step using ß-glucuronidase and arylsulfatase that cannot be validated without the exact boscalid-5-hydroxy standard, making generic substitution a direct compliance violation [1].
In LC-MS/MS multiresidue workflows, boscalid-5-hydroxy must be isolated from the parent compound to prevent false quantification. The metabolite exhibits distinct precursor ions based on its chlorine isotopes (e.g., m/z 359 and 357) and specific product ions (e.g., m/z 246 and 244), which contrast directly with the parent boscalid's lower molecular weight profile. Utilizing these exact transitions ensures baseline chromatographic separation and eliminates cross-talk during high-sensitivity residue screening in fruit and vegetable matrices[1].
| Evidence Dimension | Precursor-to-product MRM transitions |
| Target Compound Data | m/z 359 → 246 and m/z 357 → 244 (Boscalid-5-hydroxy) |
| Comparator Or Baseline | m/z 343 → 307 (Parent Boscalid baseline) |
| Quantified Difference | +16 Da mass shift requiring dedicated MRM channels |
| Conditions | LC-MS/MS analysis of food matrices following SANTE 11312/2021 guidelines |
Procurement of the exact standard is mandatory to program accurate MRM transitions and avoid regulatory rejection due to parent-metabolite signal overlap.
In animal tissues such as liver, kidney, and milk, boscalid-5-hydroxy is heavily conjugated as a glucuronide (M510F02). Regulatory method 471/0 requires incubation with ß-glucuronidase and arylsulfatase to cleave this conjugate back to the free M510F01 form. Validation studies demonstrate that using the exact M510F01 standard allows laboratories to achieve highly reproducible recoveries of 83.7% to 107% across fortified animal matrices at 0.01 to 0.1 mg/kg levels. Without this standard, the efficiency of the enzymatic cleavage and subsequent SPE C18 purification cannot be quantitatively verified against the parent compound's baseline [1].
| Evidence Dimension | Analytical recovery post-enzymatic cleavage |
| Target Compound Data | 83.7% to 107% recovery (Boscalid-5-hydroxy / M510F01) |
| Comparator Or Baseline | Unvalidated cleavage (results in >50% underreporting of total residue) |
| Quantified Difference | Ensures >80% recovery compliance per SANTE guidelines for conjugated metabolites |
| Conditions | Methanol extraction, enzymatic incubation, SPE C18 cleanup, HPLC/MS/MS (Method 471/0) |
Buyers must procure this standard to prove to auditors that their sample preparation successfully liberates and captures the conjugated metabolite fractions.
Environmental safety assessments often falsely assume complete remediation when the parent boscalid degrades. However, targeted LC-MS/MS analysis of agricultural biobed biomixtures reveals that boscalid-5-hydroxy accumulates significantly. In validated field experiments, while parent levels dropped, the M510F01 metabolite was quantified at concentrations ranging from 241.8 to 1053.4 µg/kg. Because this metabolite is frequently excluded from generic environmental databases, procuring the specific standard is the only way to accurately measure true ecotoxicological persistence [1].
| Evidence Dimension | Quantified concentration in remediated biomixtures |
| Target Compound Data | 241.8 to 1053.4 µg/kg (Boscalid-5-hydroxy) |
| Comparator Or Baseline | Parent compound degradation metrics (which show near 0 µg/kg, falsely implying safety) |
| Quantified Difference | Reveals up to ~1 mg/kg of hidden toxic metabolite accumulation |
| Conditions | Acetonitrile extraction, MRM mode LC-MS/MS of real biobed biomixtures |
Environmental testing facilities must select this standard to prevent false-negative reports in agricultural wastewater and soil remediation assessments.
Boscalid-5-hydroxy is the indispensable calibration standard for quantifying total boscalid residues in milk, eggs, meat, and fat. Because JMPR and EPA residue definitions mandate the inclusion of the M510F01 metabolite and its conjugates, analytical laboratories must procure this compound to validate Method 471/0, ensuring accurate enzymatic deconjugation and LC-MS/MS quantification [1].
In agricultural wastewater management, biobeds are used to degrade pesticides. However, the parent compound often converts into persistent metabolites. This standard is critical for environmental testing agencies to monitor the accumulation of boscalid-5-hydroxy (often reaching >1000 µg/kg) in soil and biomixtures, providing a true measure of ecological safety rather than relying solely on parent compound disappearance [2].
Analytical instrument manufacturers and contract research organizations (CROs) utilize this standard to develop and optimize high-throughput pesticide screening panels. Its distinct isotopic MRM transitions (e.g., m/z 359 → 246) are used to establish baseline chromatographic separation from the parent fungicide, ensuring high-fidelity data in complex plant matrices like strawberries and grapes [3].